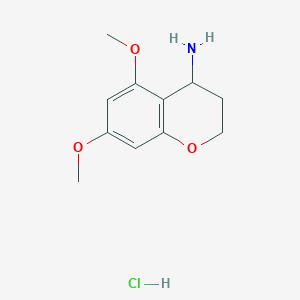

5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride

Description

Properties

IUPAC Name |

5,7-dimethoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-13-7-5-9(14-2)11-8(12)3-4-15-10(11)6-7;/h5-6,8H,3-4,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLYGLGSRVCLBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(CCO2)N)C(=C1)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 5,7-dimethoxy-4-chromenone with an amine in the presence of a reducing agent. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional steps such as solvent extraction and distillation.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical properties:

- Molecular Formula : C12H15N1O3·HCl

- Molecular Weight : 245.72 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The structure of 5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine; hydrochloride features a chromen backbone with methoxy groups at positions 5 and 7, contributing to its biological activity.

Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. A study conducted on the methanol extract of Bacopa monnieri revealed that the isolated flavone exhibited over 80% inhibition against cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX) activities at concentrations as low as 100 µg/ml. This suggests potential applications in treating inflammatory disorders due to its ability to modulate oxidative stress and inhibit pro-inflammatory cytokines through mechanisms involving nuclear factor kappa B (NF-κB) inhibition .

Antioxidant Properties

The antioxidant potential of this compound has been evaluated using the DPPH radical scavenging method. Results indicated a significant reduction in DPPH radical levels, demonstrating its capability to act as an antioxidant agent. At a concentration of 100 µg/ml, it showed approximately 40% inhibition against oxidative stress markers .

Case Study: Mechanisms of Action

A detailed investigation into the mechanisms by which 5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine; hydrochloride exerts its biological effects was conducted using various assays:

| Assay Type | Concentration Tested (µg/ml) | Inhibition (%) |

|---|---|---|

| COX-2 Activity | 100 | >80 |

| 5-LOX Activity | 100 | >80 |

| TNF-α Production | 100 | >80 |

| DPPH Radical Scavenging | 100 | 40 |

| NF-kB Activity | 100 | 23.1 |

These findings highlight the compound's multifaceted role in modulating inflammatory pathways and oxidative stress responses.

Potential Therapeutic Uses

Given its pharmacological properties, potential therapeutic applications of 5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine; hydrochloride include:

- Anti-inflammatory drugs for conditions such as arthritis and other inflammatory diseases.

- Antioxidant supplements aimed at reducing oxidative stress-related diseases.

- Neuroprotective agents considering its ability to modulate inflammatory responses in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Substituent Variations in Chromen-4-amine Derivatives

Several analogs differ in substituent type, position, or halogenation. Key examples include:

Key Observations :

Isoquinoline Derivatives with Shared Substituents

Compounds like 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (CAS 20232-39-7) share the 6,7-dimethoxy motif but differ in core structure (isoquinoline vs. chromen):

Key Observations :

- Structural Divergence: The isoquinoline core may confer distinct electronic properties and binding modes compared to chromen derivatives. For example, 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives exhibit HIV-1 reverse transcriptase inhibition, suggesting the core structure’s role in target specificity .

- Synthetic Utility: Both compounds serve as intermediates in multi-step syntheses, but isoquinoline derivatives are more commonly linked to alkaloid-inspired drug design .

Biological Activity

5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine; hydrochloride is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological effects, and comparisons with similar compounds.

Compound Overview

- IUPAC Name : 5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine; hydrochloride

- Molecular Formula : C12H15ClN2O3

- Molecular Weight : Approximately 270.71 g/mol

The compound features a chromen backbone with methoxy groups at positions 5 and 7, and an amine group at position 4. This specific substitution pattern is believed to influence its biological properties significantly.

Synthesis Methods

The synthesis of 5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine; hydrochloride typically involves several steps:

- Starting Materials : The synthesis often begins with 5,7-dimethoxy-4-chromenone and an appropriate amine.

- Reaction Conditions : The reaction is usually conducted in solvents like ethanol or methanol at elevated temperatures.

- Purification : The final product is purified through recrystallization or chromatography.

This multi-step synthesis allows for the production of high-purity compounds suitable for biological testing .

Biological Activity

Research indicates that 5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine; hydrochloride exhibits various biological activities:

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For example, structural analogs have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 1 to 25 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound's ability to modulate enzyme activities suggests potential anticancer properties. Preliminary studies have indicated that it may inhibit pathways involved in cancer cell proliferation. However, detailed mechanisms remain to be elucidated .

Enzyme Interaction Studies

Interaction studies have focused on the compound's ability to modulate enzyme activities and interact with cellular receptors. For instance, it may act as a DPP-4 inhibitor, which is significant in managing diabetes by enhancing insulin secretion .

Comparison with Similar Compounds

The following table compares 5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine; hydrochloride with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6,7-Dihydroxy-5,8-dimethoxychromen-2-one | Hydroxyl groups at positions 6 and 7 | Enhanced hydrophilicity compared to the target compound |

| 5,7-Dimethoxychromen-2-one | Lacks the amine group at position 4 | Less biological activity due to absence of amine functionality |

| 8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one | Contains ethoxy and hydroxy groups | Altered biological activity due to additional functional groups |

The exact mechanism of action for 5,7-Dimethoxy-3,4-dihydro-2H-chromen-4-amine; hydrochloride is not fully understood. However, it is believed that the compound interacts with specific molecular targets within cells—such as enzymes or receptors—thereby modulating their activity . Further research is needed to identify these targets and elucidate the pathways involved.

Case Studies and Research Findings

Several case studies have explored the biological activities of this compound:

- Antimicrobial Activity Study : A recent study evaluated various derivatives of chromene compounds for their antimicrobial efficacy using disc diffusion methods. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Candida albicans .

- DPP-4 Inhibition Study : Another study investigated the DPP-4 inhibitory potential of related compounds derived from chromene structures. Results showed promising inhibition rates comparable to established drugs like omarigliptin .

Q & A

Basic Question | Analytical Validation

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254–280 nm) and a mobile phase of acetonitrile/water (0.1% TFA) for purity analysis.

- Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns via H-NMR (methoxy protons at δ 3.7–3.9 ppm, dihydrochromen protons at δ 2.8–3.2 ppm) and C-NMR (amine-bearing carbon at δ 45–55 ppm) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H] for CHClNO, expected m/z ≈ 245.7).

What safety protocols are critical during handling and storage?

Basic Question | Laboratory Safety

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation or skin contact due to potential irritancy.

- Storage : Store in airtight, light-resistant containers at 2–8°C. Monitor for degradation via periodic HPLC analysis.

- Disposal : Follow EPA guidelines for amine hydrochlorides; neutralize with sodium bicarbonate before incineration .

How can crystallographic data contradictions be resolved during structural refinement?

Advanced Question | Data Analysis

- Software cross-validation : Compare refinement results from SHELXL (for small molecules) with other tools like OLEX2 or PHENIX.

- Twinned data correction : Apply twin law matrices (e.g., 180° rotation) in SHELXL to address overlapping reflections .

- Validation metrics : Use R < 0.05 and R < 0.05 for high-resolution datasets. Discrepancies in thermal parameters may indicate disordered methoxy groups.

What methodologies are used to study structure-activity relationships (SAR) for biological targets?

Advanced Question | SAR Design

- Enzyme inhibition assays : Test derivatives against aminoglycoside-modifying enzymes (e.g., APH(2'')-IVa) using kinetic assays (IC determination) .

- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled ligands) to assess affinity for monoamine transporters.

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., π-π stacking with aromatic residues).

How can in silico models predict physicochemical properties for formulation design?

Advanced Question | Computational Chemistry

- LogP calculation : Use software like MarvinSketch or ChemAxon to estimate partition coefficients (e.g., LogP ≈ 1.2–1.8 for dihydrochromen derivatives).

- Solubility prediction : Apply the General Solubility Equation (GSE) with melting point data (estimated via DSC) and Hansen solubility parameters.

- Pharmacokinetic modeling : Simulate absorption using GastroPlus™, integrating pKa (predicted ~9.5 for the amine group) and permeability data .

What strategies mitigate batch-to-batch variability in synthetic yield?

Advanced Question | Process Optimization

- Design of Experiments (DoE) : Use fractional factorial designs to optimize reaction parameters (temperature, stoichiometry, solvent ratios).

- In-line monitoring : Implement PAT tools (e.g., ReactIR™) to track intermediate formation in real time.

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for raw materials (e.g., amine purity >98%) and process controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.